molecular formula C10H8INO2 B13679510 8-Iodo-3-methoxyquinolin-2(1H)-one

8-Iodo-3-methoxyquinolin-2(1H)-one

Cat. No.: B13679510
M. Wt: 301.08 g/mol
InChI Key: FMSQNGQVNMLAAC-UHFFFAOYSA-N
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Description

8-Iodo-3-methoxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one typically involves the iodination of 3-methoxyquinolin-2(1H)-one. A common method includes:

    Starting Material: 3-methoxyquinolin-2(1H)-one

    Reagent: Iodine or an iodine source (e.g., N-iodosuccinimide)

    Solvent: Acetic acid or another suitable solvent

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

    Reduction: Reduction reactions could lead to the removal of the iodine atom, forming 3-methoxyquinolin-2(1H)-one.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 3-methoxyquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Iodo-3-methoxyquinolin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atom may enhance the compound’s ability to interact with certain targets due to its size and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyquinolin-2(1H)-one: Lacks the iodine atom, potentially less reactive.

    8-Bromo-3-methoxyquinolin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.

    8-Chloro-3-methoxyquinolin-2(1H)-one: Contains a chlorine atom, which may affect its reactivity and biological activity differently.

Uniqueness

8-Iodo-3-methoxyquinolin-2(1H)-one’s uniqueness lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated counterparts.

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

8-iodo-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8INO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13)

InChI Key

FMSQNGQVNMLAAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC=C2)I)NC1=O

Origin of Product

United States

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